molecular formula C5H3F9O2 B3041753 2,2,3,3,4,4,5,5,5-Nonafluoropentane-1,1-diol CAS No. 355-30-6

2,2,3,3,4,4,5,5,5-Nonafluoropentane-1,1-diol

Cat. No.: B3041753
CAS No.: 355-30-6
M. Wt: 266.06 g/mol
InChI Key: OKBXLDZUHBWJBK-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5,5-Nonafluoropentane-1,1-diol is a fluorinated organic compound with the molecular formula C5H2F9O2. This compound is characterized by the presence of nine fluorine atoms, which impart unique chemical and physical properties. It is often used in various scientific and industrial applications due to its stability and reactivity.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,2,3,3,4,4,5,5,5-Nonafluoropentane-1,1-diol . Factors such as temperature, pH, and the presence of other molecules can affect its behavior. More research is needed to understand how these environmental factors influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,5,5,5-Nonafluoropentane-1,1-diol typically involves the fluorination of pentane derivatives. One common method is the direct fluorination of pentane-1,1-diol using elemental fluorine or fluorinating agents such as cobalt trifluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3,4,4,5,5,5-Nonafluoropentane-1,1-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into less fluorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of nonafluoropentanone or nonafluoropentanoic acid.

    Reduction: Formation of partially fluorinated pentane derivatives.

    Substitution: Formation of amino or thiol-substituted nonafluoropentane derivatives.

Scientific Research Applications

2,2,3,3,4,4,5,5,5-Nonafluoropentane-1,1-diol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of specialty polymers, surfactants, and coatings due to its unique properties.

Comparison with Similar Compounds

  • 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol
  • 1,1,1,2,2,3,4,5,5,5-Decafluoropentane
  • 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol

Comparison: 2,2,3,3,4,4,5,5,5-Nonafluoropentane-1,1-diol is unique due to its high fluorine content, which imparts greater stability and reactivity compared to its less fluorinated counterparts. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity patterns.

Properties

IUPAC Name

2,2,3,3,4,4,5,5,5-nonafluoropentane-1,1-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F9O2/c6-2(7,1(15)16)3(8,9)4(10,11)5(12,13)14/h1,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBXLDZUHBWJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F9O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70895248
Record name 2,2,3,3,4,4,5,5,5-Nonafluoropentane-1,1-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70895248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355-30-6
Record name 2,2,3,3,4,4,5,5,5-Nonafluoropentane-1,1-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70895248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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